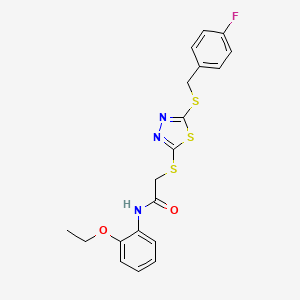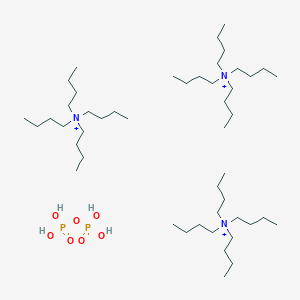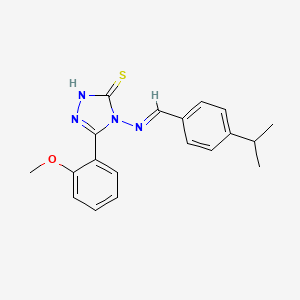
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features a benzylidene hydrazine moiety and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s hydrazone moiety can form stable complexes with metal ions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-ethoxyphenyl)-2-oxoacetamide
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-hydroxyphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Propriétés
Numéro CAS |
357267-37-9 |
|---|---|
Formule moléculaire |
C16H14ClN3O3 |
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-9-5-4-8-13(14)19-15(21)16(22)20-18-10-11-6-2-3-7-12(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
Clé InChI |
NPKWBDCBUIHNHU-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)





![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)
![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)



